molecular formula C12H12IO4- B12553128 2-[(4-Iodobutoxy)carbonyl]benzoate CAS No. 189949-02-8

2-[(4-Iodobutoxy)carbonyl]benzoate

Katalognummer: B12553128
CAS-Nummer: 189949-02-8
Molekulargewicht: 347.12 g/mol
InChI-Schlüssel: LNQDZGFDUAQMKZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Iodobutoxy)carbonyl]benzoate is an organic compound with the molecular formula C12H12IO4 It is characterized by the presence of an iodobutoxy group attached to a benzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodobutoxy)carbonyl]benzoate typically involves the esterification of benzoic acid derivatives with 4-iodobutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Iodobutoxy)carbonyl]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodobutoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoate moiety can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(4-Iodobutoxy)carbonyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(4-Iodobutoxy)carbonyl]benzoate involves its interaction with specific molecular targets. The iodine atom in the iodobutoxy group can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing benzoic acid and 4-iodobutanol, which may further interact with biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(4-Bromobutoxy)carbonyl]benzoate
  • 2-[(4-Chlorobutoxy)carbonyl]benzoate
  • 2-[(4-Fluorobutoxy)carbonyl]benzoate

Uniqueness

2-[(4-Iodobutoxy)carbonyl]benzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly useful in applications where iodine’s properties are advantageous, such as in radiolabeling and biochemical probing.

Eigenschaften

CAS-Nummer

189949-02-8

Molekularformel

C12H12IO4-

Molekulargewicht

347.12 g/mol

IUPAC-Name

2-(4-iodobutoxycarbonyl)benzoate

InChI

InChI=1S/C12H13IO4/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6H,3-4,7-8H2,(H,14,15)/p-1

InChI-Schlüssel

LNQDZGFDUAQMKZ-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCCI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.